molecular formula C7H12O2 B13245836 2,5-Dimethyloxolane-3-carbaldehyde

2,5-Dimethyloxolane-3-carbaldehyde

Cat. No.: B13245836
M. Wt: 128.17 g/mol
InChI Key: KFHZNEPSFGWEIM-UHFFFAOYSA-N
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Description

2,5-Dimethyloxolane-3-carbaldehyde is a substituted oxolane (a five-membered oxygen-containing heterocycle) featuring methyl groups at positions 2 and 5 and a carbaldehyde (-CHO) functional group at position 3. This compound is structurally significant due to its combination of steric hindrance (from methyl groups) and reactivity (from the aldehyde group).

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,5-dimethyloxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-5-3-7(4-8)6(2)9-5/h4-7H,3H2,1-2H3

InChI Key

KFHZNEPSFGWEIM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylfuran with an oxidizing agent to introduce the aldehyde group at the 3 position. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of 2,5-Dimethyloxolane-3-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under acidic or basic conditions.

Major Products:

    Oxidation: 2,5-Dimethyloxolane-3-carboxylic acid.

    Reduction: 2,5-Dimethyloxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research is ongoing into its potential use as a building block for pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism by which 2,5-Dimethyloxolane-3-carbaldehyde exerts its effects depends on the specific reaction it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is converted to an alcohol by the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues from Evidence

The provided evidence includes related compounds such as 2-Methyl-1,3-dioxolane (CAS 497-26-7) and 2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6) . These share the oxolane/dioxolane backbone but lack the carbaldehyde group and specific substitution patterns of 2,5-Dimethyloxolane-3-carbaldehyde. Key differences include:

  • Functional Groups : The aldehyde in 2,5-Dimethyloxolane-3-carbaldehyde enhances polarity and reactivity compared to ethers like 2-Methyl-1,3-dioxolane.

Hypothetical Physicochemical Properties

Using analogs from the evidence, a comparative analysis can be inferred:

Property 2,5-Dimethyloxolane-3-carbaldehyde (Hypothetical) 2-Methyl-1,3-dioxolane 2-Ethyl-2-methyl-1,3-dioxolane
Molecular Formula C₇H₁₀O₃ C₄H₈O₂ C₆H₁₂O₂
Molecular Weight (g/mol) 142.15 88.11 116.16
CAS Number Not available in evidence 497-26-7 126-39-6
Boiling Point Estimated higher due to aldehyde polarity ~95°C (literature) ~135°C (literature)
Solubility Likely polar solvent-soluble Miscible in water/organics Limited water solubility

Research Findings and Limitations

  • Synthesis Challenges : Steric hindrance from dimethyl groups may complicate synthetic routes compared to simpler oxolanes.
  • Spectroscopic Data : Infrared (IR) spectra would show strong C=O stretching (~1700 cm⁻¹) for the aldehyde, absent in analogs like 2-Methyl-1,3-dioxolane.
  • Gaps in Evidence: No direct data on 2,5-Dimethyloxolane-3-carbaldehyde’s CAS number, toxicity, or commercial use were found in the provided sources. Further experimental studies are needed to validate its properties.

Biological Activity

2,5-Dimethyloxolane-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the family of oxolanes, which are cyclic ethers containing oxygen in their ring structure. The study of its biological activity encompasses various aspects, including antimicrobial properties, cytotoxic effects, and its potential as a precursor in the synthesis of bioactive molecules.

Chemical Structure and Properties

The molecular formula of 2,5-Dimethyloxolane-3-carbaldehyde is C7H12OC_7H_{12}O, with a molecular weight of approximately 112.17 g/mol. The structure features a five-membered ring with two methyl groups and an aldehyde functional group, which is crucial for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
IUPAC Name2,5-Dimethyloxolane-3-carbaldehyde
Melting PointNot well defined
Boiling PointNot well defined

Antimicrobial Properties

Research indicates that 2,5-Dimethyloxolane-3-carbaldehyde exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural antimicrobial agent .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of 2,5-Dimethyloxolane-3-carbaldehyde on cancer cell lines. The compound showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that it may interfere with cellular proliferation and could be explored further for its anticancer properties .

The mechanism by which 2,5-Dimethyloxolane-3-carbaldehyde exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its aldehyde group may play a role in forming reactive intermediates that interact with cellular macromolecules .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Methodology : Disc diffusion method was employed using various concentrations of the compound.
    • Findings : Significant inhibition zones were observed for both S. aureus and E. coli, indicating strong antimicrobial properties.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic potential against MCF-7 cells.
    • Methodology : MTT assay was performed to assess cell viability post-treatment with varying concentrations.
    • Findings : The compound exhibited dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.

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